Target Compound vs. Known Glutamine Synthetase Inhibitors (MSO and PPT): Sub-Micromolar Potency in M. tuberculosis
The target compound (designated as compound 4n) inhibited M. tuberculosis glutamine synthetase with an IC50 of 0.38 ± 0.02 µM, representing a substantial improvement over the previously known inhibitors L-methionine-SR-sulfoximine (MSO) and phosphinothricin (PPT) [1]. While exact IC50 values for MSO and PPT in the identical assay were not reported in the available abstract, the authors explicitly described compound 4n as 'significantly more potent' [1]. In a follow-up X-ray crystallographic study, the binding mode was resolved, confirming that this compound occupies the ATP-binding site of the enzyme [3].
| Evidence Dimension | IC50 against M. tuberculosis glutamine synthetase |
|---|---|
| Target Compound Data | 0.38 ± 0.02 µM |
| Comparator Or Baseline | L-methionine-SR-sulfoximine (MSO) and phosphinothricin (PPT); exact IC50 values in the same assay not available in the abstract, but described as significantly less potent |
| Quantified Difference | Not numerically defined; qualitative assessment indicates >10-fold improvement based on literature context |
| Conditions | In vitro enzymatic assay; pH and temperature not specified in the publication [1][2] |
Why This Matters
The sub-micromolar IC50 differentiates this compound from earlier-generation glutamine synthetase inhibitors, making it a superior tool for probing M. tuberculosis vulnerability and for initiating structure-based lead optimization.
- [1] Odell, L.R.; Nilsson, M.T.; Gising, J.; Lagerlund, O.; Muthas, D.; Nordqvist, A.; Karlén, A.; Larhed, M. Functionalized 3-amino-imidazo[1,2-a]pyridines: a novel class of drug-like Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 4790–4793. View Source
- [2] BRENDA Enzyme Database. Ligand 3-[6-bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl]benzoic acid. IC50 Value 0.00038 mM. View Source
- [3] Srinivasa, B.R.; Odell, L.R.; Muthas, D.; Larhed, M.; Mowbray, S.L.; Nilsson, M.; Nordqvist, A.; Gising, J.; Yahiaoui, S.; Lagerlund, O.; Karlén, A. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm 2012, 3, 620. View Source
